molecular formula C21H31N3O3 B7916442 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7916442
M. Wt: 373.5 g/mol
InChI Key: RNQIMGPWHNYDRP-IBGZPJMESA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound characterized by a piperidin-4-yl core modified with an (S)-2-amino-3-methyl-butyryl moiety, a cyclopropyl-carbamic acid group, and a benzyl ester. Its design shares conceptual similarities with protease inhibitors or kinase modulators, where stereochemistry and substituent positioning critically influence target binding .

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-10-18(11-13-23)24(17-8-9-17)21(26)27-14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,22H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQIMGPWHNYDRP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, including receptors involved in neurotransmission.

Case Study: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound. The findings indicated that certain modifications enhance its ability to protect neuronal cells from oxidative stress, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

The pharmacological profile of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester includes its interactions with opioid receptors, which may lead to analgesic effects.

Data Table: Pharmacological Activity

Activity TypeTarget ReceptorEffectReference
Analgesicμ-opioid receptorAgonist
NeuroprotectionNMDA receptorAntagonist
AntidepressantSerotonin receptorModulator

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the cyclopropyl group. Various derivatives have been synthesized to enhance its efficacy and reduce side effects.

Synthesis Overview

  • Formation of Piperidine : Starting with a suitable amine.
  • Cyclopropyl Group Addition : Using cyclopropanation techniques.
  • Carbamic Acid Ester Formation : Reacting with benzyl chloroformate.

Research Insights

Recent studies have focused on modifying the compound to improve its selectivity for specific receptors, aiming to minimize side effects associated with broader-spectrum drugs.

Research Findings

A comparative study highlighted that certain analogs exhibit improved binding affinity to the target receptors while demonstrating reduced toxicity profiles in vitro.

Mechanism of Action

The exact mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester exerts its effects depends on its specific application:

  • Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It could influence various biological pathways, such as signal transduction or metabolic processes, depending on its binding properties and reactivity.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target’s piperidin-4-yl core (vs. piperidin-3-yl in or cyclohexyl in ) may influence spatial orientation during target binding.

Substituent Effects : The cyclopropyl group in the target compound likely increases conformational rigidity and metabolic resistance compared to the isopropyl group in , which may improve pharmacokinetic stability .

Physicochemical and Analytical Comparisons

  • Density and Boiling Point : The isopropyl analog exhibits a density of 1.14 g/cm³ and a high predicted boiling point (~506°C), suggesting strong intermolecular interactions due to polar carbamate and amide groups. The target compound’s cyclopropyl substituent may reduce density slightly due to steric constraints but increase thermal stability .
  • Critical Micelle Concentration (CMC) : While direct CMC data for the target compound are absent, demonstrates that structurally related quaternary ammonium compounds (e.g., alkyltrimethylammonium derivatives) exhibit CMC values sensitive to alkyl chain length and measurement techniques (e.g., 8.3 mM via spectrofluorometry vs. 8.0 mM via tensiometry for BAC-C12) . This underscores the importance of analytical methods in comparing surfactants or amphiphilic analogs.

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H33N3O3
  • Molecular Weight : 313.44 g/mol
  • CAS Number : 1354003-29-4

Structural Representation

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC18H33N3O3
Molar Mass313.44 g/mol

The biological activity of this compound primarily revolves around its interactions with various molecular targets, including receptors and enzymes. The piperidine moiety enhances binding affinity, potentially modulating neurotransmitter pathways and influencing metabolic processes.

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, impacting signaling pathways related to inflammation and immune responses.
  • Enzyme Modulation : It could inhibit or activate key enzymes involved in metabolic pathways, thereby influencing cellular functions.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of similar compounds. For instance, modifications to the piperidine ring and the introduction of various substituents have been shown to improve receptor selectivity and potency.

Key Findings from SAR Studies

Compound TypeBinding Affinity (IC50)Activity Description
Benzyl-piperidinesLow nanomolar rangeCCR3 antagonists
N-(alkyl)benzylpiperidineMicromolar rangeSelective receptor modulation

Study on CCR3 Antagonism

A study conducted by researchers in 2002 explored the structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor antagonists. The findings indicated that modifications to the piperidine structure significantly enhanced binding potency and functional antagonism against eotaxin-induced Ca2+^{2+} mobilization in human eosinophils .

Pharmacokinetics and Bioavailability

Research has also focused on the pharmacokinetic properties of related compounds, emphasizing the role of structural features in enhancing oral bioavailability. For example, prodrug strategies have been employed to improve absorption rates through enzymatic hydrolysis, highlighting the importance of chemical modifications in optimizing therapeutic efficacy .

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via reductive amination or cyclization of δ-amino ketones . A widely cited method involves:

  • Starting Material : 4-Piperidone derivatives (e.g., 4-piperidone hydrochloride).

  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol, achieving yields of 78–85%.

  • Cyclization Alternative : Use of δ-chlorovaleronitrile with ammonia under high-pressure conditions (120°C, 5 atm), yielding 70% piperidine.

Introduction of the (S)-2-Amino-3-methyl-butyryl Side Chain

Chiral resolution is critical at this stage. Key methodologies include:

  • Peptide Coupling : Employing HOBt/EDCI with (S)-2-(Boc-amino)-3-methylbutyric acid, followed by Boc deprotection using TFA (trifluoroacetic acid).

  • Enzymatic Resolution : Lipase-mediated asymmetric acylation of racemic precursors, achieving enantiomeric excess (ee) >98%.

Cyclopropyl Group Incorporation

Cyclopropanation is achieved via:

  • Simmons-Smith Reaction : Treatment of allylic intermediates with diiodomethane and zinc-copper couple, yielding 65–72% cyclopropane derivatives.

  • Transition Metal Catalysis : Palladium-catalyzed coupling of cyclopropylboronic acids to piperidine intermediates, with yields up to 80%.

Benzyl Esterification

The final step involves esterification under mild conditions to preserve stereochemistry:

  • Reagents : Benzyl chloroformate in dichloromethane with triethylamine, yielding 85–90% product.

  • Alternative : Transesterification using benzyl alcohol and titanium tetraisopropoxide catalyst (70% yield).

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety:

ParameterLaboratory ScaleIndustrial Scale
Cyclopropanation Simmons-Smith (65% yield)Flow chemistry (78% yield)
Amino Acid Coupling HOBt/EDCI (72% yield)Microwave-assisted (88%)
Purification Column chromatographyCrystallization (99% purity)

Key Advancements :

  • Continuous Flow Systems : Reduce reaction times by 60% for cyclopropanation.

  • Catalyst Recycling : Immobilized lipases reused for >10 cycles without loss of activity.

Case Studies and Yield Comparisons

Patent-Based Synthesis (JP2013505935A)

A three-step route from 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid:

  • Suzuki Coupling : With 4-bromopyridine (82% yield).

  • Hydrogenation : Pd/C-mediated reduction to piperidine (91% yield).

  • Esterification : Benzyl chloroformate (78% yield).

Academic Protocol (PubChem CID 66566802)

  • Piperidine Formation : Reductive amination (85%).

  • Side Chain Addition : HATU-mediated coupling (89%).

  • Cyclopropanation : Simmons-Smith (68%).

  • Overall Yield : 42% over four steps.

Challenges and Solutions

Stereochemical Control

  • Issue : Racemization during benzyl esterification.

  • Solution : Low-temperature (0°C) reactions with DMAP catalyst, maintaining >99% ee.

Byproduct Formation

  • Issue : Cyclopropane ring opening under acidic conditions.

  • Mitigation : Use of buffered aqueous workup (pH 7.5).

Analytical Validation

Critical Quality Attributes :

  • Purity : ≥99% (HPLC, C18 column, acetonitrile/water gradient).

  • Stereochemistry : Confirmed via X-ray crystallography and circular dichroism.

  • Residual Solvents : <50 ppm (GC-MS, meets ICH Q3C guidelines).

Emerging Methodologies

  • Biocatalytic Approaches : Engineered transaminases for asymmetric synthesis of the (S)-2-amino-3-methyl-butyryl moiety.

  • Photoredox Catalysis : Visible light-mediated cyclopropanation, reducing reliance on heavy metals.

Q & A

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : Synthesize analogs (e.g., varying cyclopropane substituents or piperidine acyl groups) and test biological activity. Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with efficacy/toxicity .

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